1(2H)-phthalazinone, 4-[4-(4-aminophenoxy)phenyl]-2-(4-aminophenyl)-
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Overview
Description
1(2H)-phthalazinone, 4-[4-(4-aminophenoxy)phenyl]-2-(4-aminophenyl)- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a phthalazinone core substituted with aminophenyl and aminophenoxy groups. Its unique structure imparts specific chemical properties that make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-phthalazinone, 4-[4-(4-aminophenoxy)phenyl]-2-(4-aminophenyl)- typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1(2H)-phthalazinone, 4-[4-(4-aminophenoxy)phenyl]-2-(4-aminophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents like chloroform or dichloromethane with catalysts.
Major Products Formed
The major products formed from these reactions include various substituted phthalazinones, quinones, and reduced derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1(2H)-phthalazinone, 4-[4-(4-aminophenoxy)phenyl]-2-(4-aminophenyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings
Mechanism of Action
The mechanism of action of 1(2H)-phthalazinone, 4-[4-(4-aminophenoxy)phenyl]-2-(4-aminophenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,3-bis(4-aminophenyl) adamantane: Similar in structure but with an adamantane core.
1,3-bis(3,5-dimethyl-4-aminophenyl) adamantane: Contains additional methyl groups, affecting its chemical properties.
1,3-bis(fluoro-aminophenyl) adamantane: Substituted with fluorine atoms, impacting its reactivity and interactions.
Uniqueness
1(2H)-phthalazinone, 4-[4-(4-aminophenoxy)phenyl]-2-(4-aminophenyl)- is unique due to its phthalazinone core, which imparts distinct chemical and biological properties.
Properties
CAS No. |
228086-34-8 |
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Molecular Formula |
C26H20N4O2 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
4-[4-(4-aminophenoxy)phenyl]-2-(4-aminophenyl)phthalazin-1-one |
InChI |
InChI=1S/C26H20N4O2/c27-18-7-11-20(12-8-18)30-26(31)24-4-2-1-3-23(24)25(29-30)17-5-13-21(14-6-17)32-22-15-9-19(28)10-16-22/h1-16H,27-28H2 |
InChI Key |
RGAUDZCZLUZPOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC=C(C=C3)N)C4=CC=C(C=C4)OC5=CC=C(C=C5)N |
Origin of Product |
United States |
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